6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile
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Overview
Description
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system consisting of a pyrrole and a triazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile typically involves a multi-step process. One common synthetic route includes:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: This is followed by hydrazonation, where a hydrazine derivative is introduced.
Cyclization: The cyclization step forms the fused ring system.
Reduction: Finally, reduction is carried out to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium: This derivative includes a pentafluorophenyl group, which imparts different chemical properties.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group. This combination of features makes it particularly interesting for research in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-2H2 |
InChI Key |
UJMGZUCJTFQDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NN=C2C1C#N |
Origin of Product |
United States |
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